molecular formula C11H8ClN5 B2950487 2-chloro-N-phenyl-7H-purin-6-amine CAS No. 185408-97-3

2-chloro-N-phenyl-7H-purin-6-amine

Cat. No. B2950487
M. Wt: 245.67
InChI Key: HKFOFMISVJXDFK-UHFFFAOYSA-N
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Patent
US06767906B2

Procedure details

To a solution of 2,6-dichloropurine (20 g, 106 mmol) in 400 ml of ethanol are added 36.5 ml of aniline (400 mmol) and the resulting solution is kept at 50° C. under magnetic stirring for 12 h. After cooling to RT, the mixture is filtered, washed with 2×50 ml of ethanol and dried at 50° C. under HV to give 2-chloro-6-(phenyl-amino)-purine as a yellow powder (25.5 g, 104 mmoles) in 98% yield. Rf=0.57 (CH2Cl2/MeOH (95/5); m.p. decomp. >290° C.; ESI-MS: 246 (M+H)+; 1H—NMR (d6-DMSO, 200 MHz, TMS): 7.1 ppm (t, 1H, J=8 Hz, H6), 7.35 ppm (t, 2H, J=8 Hz, H5), 7.8 ppm (d, 2H, J=8 Hz, H4), 8.3 ppm (s, 1H, H2), 10.1 ppm (s, 1H, H3),
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
36.5 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under magnetic stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 50° C.
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with 2×50 ml of ethanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under HV

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 104 mmol
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.